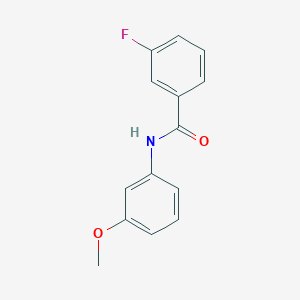

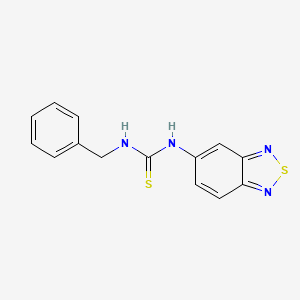

3-fluoro-N-(3-methoxyphenyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of benzamide derivatives, including compounds structurally related to 3-Fluoro-N-(3-methoxyphenyl)benzamide, often involves the condensation of appropriate anilines with benzoyl chloride in aqueous or non-aqueous mediums. Various methods, including microwave-assisted synthesis, have been explored to enhance the efficiency and selectivity of these synthesis processes. For example, catalyst- and solvent-free synthesis methods have been developed for related compounds through microwave-assisted Fries rearrangement, demonstrating an efficient approach to benzamide derivatives (Moreno-Fuquen et al., 2019).

Molecular Structure Analysis

Molecular structure analysis of benzamide compounds, including 3-Fluoro-N-(3-methoxyphenyl)benzamide, often employs techniques like X-ray diffraction, IR spectroscopy, and quantum chemical computation. These analyses reveal the crystalline structure, molecular geometry, vibrational frequencies, and electronic properties, including HOMO and LUMO energies and thermodynamic properties. For instance, studies have shown how the planarity of certain peptide bonds confers high stability, influencing the molecule's reactivity and supramolecular properties (Demir et al., 2015).

Chemical Reactions and Properties

3-Fluoro-N-(3-methoxyphenyl)benzamide, like its analogs, participates in various chemical reactions that highlight its reactivity and potential applications. The fluorine atom's presence significantly affects the molecule's chemical behavior, facilitating nucleophilic substitution reactions that are central to synthesizing fluorinated heterocycles, a key area of interest due to their pharmacological relevance. Theoretical evaluations, including DFT studies, provide insights into the molecule's chemical reactivity, further elucidated by molecular electrostatic potential (MEP) surface maps and potential energy surface (PES) scans (Wu et al., 2017).

Physical Properties Analysis

The physical properties of 3-Fluoro-N-(3-methoxyphenyl)benzamide, such as solubility, melting point, and crystalline form, are influenced by its molecular structure and intermolecular interactions. Concomitant polymorphism and the role of molecular disorder in determining these properties have been observed in closely related compounds. For example, the presence of fluorine and methoxy groups affects the compound's crystal packing and polymorphism, demonstrating the importance of structural variations on physical properties (Chopra & Row, 2008).

properties

IUPAC Name |

3-fluoro-N-(3-methoxyphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FNO2/c1-18-13-7-3-6-12(9-13)16-14(17)10-4-2-5-11(15)8-10/h2-9H,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVRLXRSVFNWGJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)C2=CC(=CC=C2)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-fluoro-N-(3-methoxyphenyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-{[(2S)-2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]carbonyl}-2-phenylimidazo[1,2-a]pyridine](/img/structure/B5675913.png)

![3-(3-oxo-3-{3-[1-(pyridin-4-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}propyl)pyridine](/img/structure/B5675916.png)

![1-benzyl-4-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-1,4-diazepan-6-ol](/img/structure/B5675920.png)

![2-(4-{[3-allyl-3-(hydroxymethyl)-1-piperidinyl]carbonyl}-1-piperidinyl)acetamide](/img/structure/B5675922.png)

![N,N,4-trimethyl-5-[(4-phenyl-1-piperidinyl)carbonyl]-2-pyrimidinamine](/img/structure/B5675955.png)

![3,5-dimethyl-4-nitro-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-pyrazole](/img/structure/B5675958.png)

![(2,4-dimethoxybenzyl)methyl[2-(2-pyridinyl)ethyl]amine](/img/structure/B5675966.png)

![3-{1-[(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)carbonyl]piperidin-3-yl}benzoic acid](/img/structure/B5675980.png)

![(3R*,4S*)-4-cyclopropyl-1-{[2-methyl-5-(3-methylisoxazol-5-yl)-3-thienyl]sulfonyl}pyrrolidin-3-amine](/img/structure/B5675992.png)

![ethyl 4-{[(4-methoxyphenyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B5676002.png)